N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride
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Overview
Description
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride is a complex organic compound that features a benzothiazole ring fused with a dioxole ring, a dimethylaminoethyl group, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole ring systemThe final step involves the coupling of the phenoxypropanamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the phenoxypropanamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
- N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide
Uniqueness
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its benzothiazole-dioxole core, coupled with the dimethylaminoethyl and phenoxypropanamide moieties, makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide; hydrochloride is a synthetic compound with potential biological activity. This compound belongs to the class of heterocyclic amides and includes several functional groups that may contribute to its pharmacological effects. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.
Molecular Structure
The compound's molecular formula is C21H22ClN3O5S with a molecular weight of 463.93 g/mol. The structure features:
- Heterocyclic Rings : It contains a benzothiazole ring fused with a dioxole ring and a separate dioxine ring, which are common in biologically active molecules.
- Functional Groups : The presence of a carboxamide group (CONH2) and a dimethylamino group (N(CH3)2) indicates potential for hydrogen bonding and basicity, respectively.
Antimicrobial Properties
Research has shown that derivatives of benzothiazoles exhibit significant antimicrobial activities. For instance, compounds similar to N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide have been tested for their efficacy against various pathogens.
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the benzothiazole structure enhanced antibacterial properties, suggesting that similar modifications could be explored for our compound .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Benzothiazole A | 50 | S. aureus |
Benzothiazole B | 25 | E. coli |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide | TBD | TBD |
Anticancer Activity
Benzothiazole derivatives have also shown promise in anticancer research. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies have demonstrated that benzothiazole derivatives can inhibit the growth of breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines. The most potent compounds exhibited IC50 values in the micromolar range .
Cell Line | Compound | IC50 (µM) |
---|---|---|
MDA-MB-231 | Benzothiazole A | 6.46 |
NUGC-3 | Benzothiazole B | 6.56 |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide | TBD |
The biological activity of this compound may be attributed to its ability to interact with various biological targets through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
- Receptor Binding : The dimethylamino group may enhance binding affinity to specific receptors or enzymes.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S.ClH/c1-23(2)9-10-24(20(25)8-11-26-15-6-4-3-5-7-15)21-22-16-12-17-18(28-14-27-17)13-19(16)29-21;/h3-7,12-13H,8-11,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXJIGIBOYGABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCOC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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